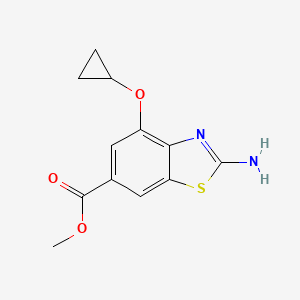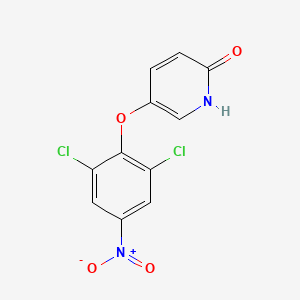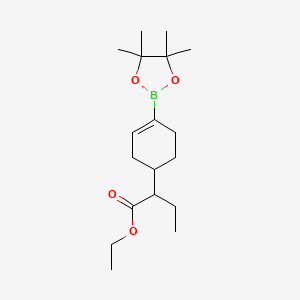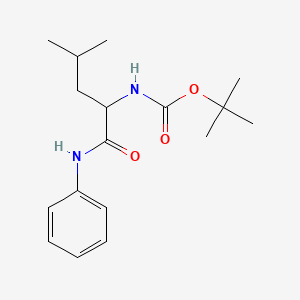![molecular formula C16H13N3O6S B13931089 4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid CAS No. 532940-59-3](/img/structure/B13931089.png)
4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the nitration of phenol to produce 2-nitrophenol, followed by its reaction with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then reacted with isothiocyanate derivatives to introduce the carbamothioylamino group, and finally, the benzoic acid moiety is attached through a coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
The major products formed from these reactions include amino derivatives, halogenated compounds, and hydrolyzed fragments, depending on the specific reaction conditions .
Aplicaciones Científicas De Investigación
4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-3-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid: Similar structure with a chloro substituent.
2-Methoxyethyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate: Similar core structure with different substituents.
Uniqueness
4-[[2-(2-Nitrophenoxy)acetyl]carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications .
Propiedades
Número CAS |
532940-59-3 |
|---|---|
Fórmula molecular |
C16H13N3O6S |
Peso molecular |
375.4 g/mol |
Nombre IUPAC |
4-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13N3O6S/c20-14(9-25-13-4-2-1-3-12(13)19(23)24)18-16(26)17-11-7-5-10(6-8-11)15(21)22/h1-8H,9H2,(H,21,22)(H2,17,18,20,26) |
Clave InChI |
PVKXLKNWHKSOBR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6-fluoro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13931010.png)


![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}imidazolidin-2-one](/img/structure/B13931029.png)


![1-Methyl-8-[2-(4-trifluoromethyl-phenyl)-ethyl]-5,6-dihydro-8h-imidazo[1,5-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B13931052.png)
![3,3'-Diselenobis[2-chloropyridine]](/img/structure/B13931053.png)
![6-(4-(Methoxymethoxy)benzamido)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13931060.png)





